molecular formula C13H12N2O B123967 Biphenyl-4-amidoxime CAS No. 40019-44-1

Biphenyl-4-amidoxime

Cat. No.: B123967
CAS No.: 40019-44-1
M. Wt: 212.25 g/mol
InChI Key: WVKAHHBQPICMQP-UHFFFAOYSA-N
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Description

N’-hydroxy-4-phenylbenzene-1-carboximidamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of benzene and has a molecular formula of C14H13N3O.

Mechanism of Action

Target of Action

Amidoximes and oximes, the class of compounds to which biphenyl-4-amidoxime belongs, are known to play a key role as nitric oxide (no) donors . Nitric oxide is a crucial signaling molecule in the body, involved in various physiological processes.

Mode of Action

Amidoximes and oximes can be oxidized in vivo to release nitric oxide . This suggests that this compound may interact with its targets by releasing nitric oxide, which then interacts with various biochemical pathways.

Biochemical Pathways

The oxidation of amidoximes and oximes, including this compound, involves biomimetic and biological pathways. Cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways play a key role in this process . The released nitric oxide can then interact with various biochemical pathways, affecting a wide range of physiological processes.

Pharmacokinetics

The solubility of the compound in various solvents has been reported , which can influence its bioavailability and distribution in the body.

Biochemical Analysis

Biochemical Properties

Biphenyl-4-amidoxime plays a significant role in biochemical reactions, particularly in the context of nitric oxide (NO) donation. Amidoximes, including this compound, can be oxidized in vivo to release NO, which has various biological effects . The compound interacts with enzymes such as cytochrome P450 and NADPH-dependent reductases, which catalyze its oxidation. These interactions are crucial for the compound’s ability to release NO and exert its biological effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release nitric oxide (NO) plays a pivotal role in its cellular effects. NO is known to modulate cell signaling pathways, including the cGMP pathway, which affects various cellular functions such as vasodilation, neurotransmission, and immune response . Additionally, this compound may impact gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation to release nitric oxide (NO). This process is catalyzed by enzymes such as cytochrome P450 and NADPH-dependent reductases . The released NO can then interact with various biomolecules, including guanylate cyclase, leading to the production of cyclic GMP (cGMP). This signaling molecule plays a crucial role in various physiological processes, including vasodilation and neurotransmission. Additionally, this compound may interact with other proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, with optimal stability observed at -20°C . Over time, degradation of this compound may occur, potentially affecting its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as NO-mediated vasodilation and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation to release nitric oxide (NO). The enzymes cytochrome P450 and NADPH-dependent reductases play a crucial role in this process Additionally, the compound may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-phenylbenzene-1-carboximidamide typically involves the reaction of 4-phenylbenzene-1-carboximidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50°C to 70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of N’-hydroxy-4-phenylbenzene-1-carboximidamide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-phenylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-hydroxy-4-phenylbenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide
  • N’-hydroxy-4-phenylbenzene-1-carboximidamide derivatives

Uniqueness

N’-hydroxy-4-phenylbenzene-1-carboximidamide stands out due to its unique structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in various fields of scientific research, from drug discovery to material science.

Properties

CAS No.

40019-44-1

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N'-hydroxy-4-phenylbenzenecarboximidamide

InChI

InChI=1S/C13H12N2O/c14-13(15-16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,16H,(H2,14,15)

InChI Key

WVKAHHBQPICMQP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N\O)/N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N

Pictograms

Irritant

Synonyms

N-hydroxy-[1,1’-biphenyl]-4-carboximidamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Biphenyl-4-amidoxime
Reactant of Route 2
Biphenyl-4-amidoxime
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Biphenyl-4-amidoxime
Reactant of Route 4
Biphenyl-4-amidoxime

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